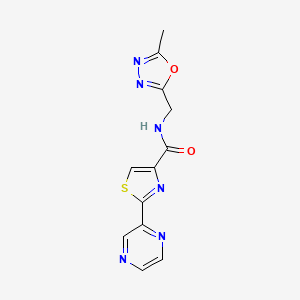
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H10N6O2S and its molecular weight is 302.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a thiazole ring fused with a pyrazine moiety and an oxadiazole group, which contributes to its biological properties. The presence of these heterocycles enhances its interaction with various biological targets.
-
Antimicrobial Activity :
- The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole structure exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, compounds similar to the target compound were effective against Bacillus cereus and Staphylococcus aureus .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Activity :
- Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives containing the thiazole and oxadiazole rings have shown promising results in inhibiting cancer cell proliferation, particularly in liver carcinoma cell lines .
- The anticancer effect is frequently attributed to the generation of reactive oxygen species (ROS) and activation of caspase pathways, leading to programmed cell death .
- Antitubercular Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Bacillus cereus | Not specified | |
| Anticancer | HUH7 (liver carcinoma) | 10.1 µM | |
| Antitubercular | Mycobacterium tuberculosis | 4–8 µM |
Case Studies
- Antimicrobial Studies :
- Cytotoxicity Assays :
-
In Silico Studies :
- Molecular docking studies have been employed to predict the binding affinity of these compounds to specific enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells and pathogens . The results support the hypothesis that these compounds could serve as dual-action drugs targeting both cancer and bacterial infections.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7-17-18-10(20-7)5-15-11(19)9-6-21-12(16-9)8-4-13-2-3-14-8/h2-4,6H,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKMOHRNCKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














